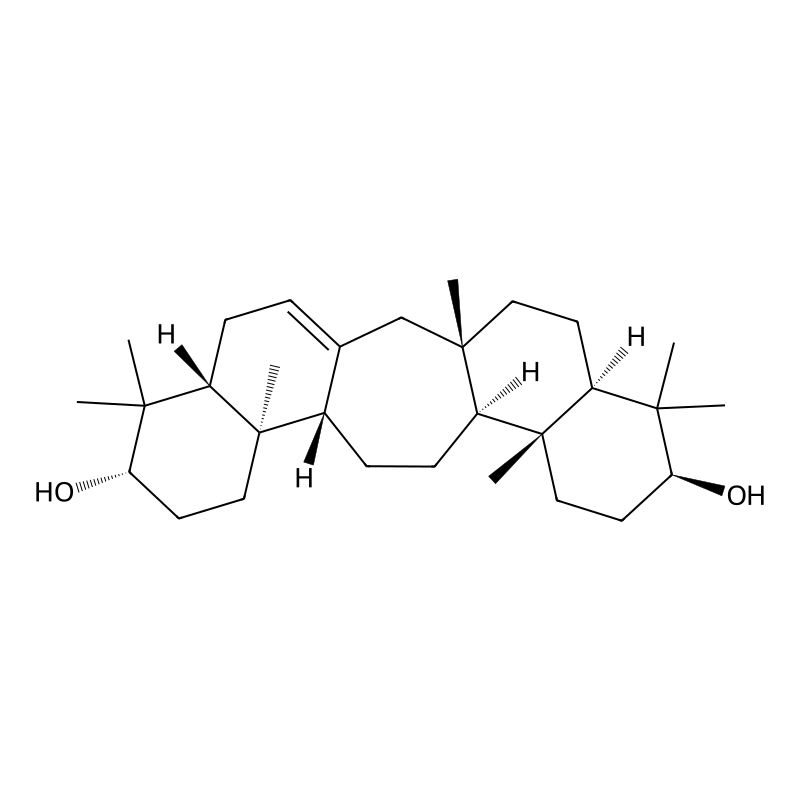

Serratenediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity:

- Studies have shown that serratenediol possesses a variety of biological activities, including:

- Antioxidant properties: Serratenediol has been shown to exhibit antioxidant effects in cell cultures [Source: National Institutes of Health (.gov) ].

- Modulation of cell signaling pathways: Serratenediol may influence certain cell signaling pathways involved in cell growth and differentiation [Source: National Institutes of Health (.gov) ].

Potential Therapeutic Applications:

- Based on its biological activities, serratenediol has been explored for potential therapeutic applications in various conditions, including:

- Neurodegenerative diseases: Some studies suggest that serratenediol may have neuroprotective effects [Source: National Institutes of Health (.gov) ]. However, more research is needed to determine its efficacy and safety in this context.

- Cancer: Preliminary research suggests that serratenediol may have anti-cancer properties [Source: National Institutes of Health (.gov) ]. However, these studies are limited and further investigation is necessary.

Important Note:

- It is important to emphasize that the research on serratenediol is still in its early stages. More studies are needed to establish its safety and efficacy for any medical condition.

- Additionally, serratenediol is not currently regulated by the Food and Drug Administration (FDA) or any other regulatory agency. This means that its quality, purity, and safety have not been evaluated.

Serratenediol is a naturally occurring triterpenoid compound primarily found in various species of ferns, particularly those belonging to the Lycopodium and Huperzia genera. It is classified within the serratane family of triterpenoids, characterized by a unique tetracyclic structure that includes a seven-membered ring. The molecular formula of serratenediol is , which distinguishes it from other triterpenoids due to its specific structural features and functional groups.

Studies suggest Serratenediol may have a two-pronged effect:

- Anti-viral activity: Serratenediol appears to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) without harming healthy cells []. This suggests potential as an antiviral agent, although further research is needed.

- Bone health: Serratenediol may promote the proliferation and activity of osteoblasts, cells responsible for bone formation []. This indicates a possible role in bone health, but more investigation is required.

- Oxidation: This reaction can convert serratenediol into serratenedione and other oxidized derivatives. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide.

- Reduction: Serratenediol can be reduced to yield corresponding alcohols, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Acetylation: The compound can also undergo acetylation, leading to the formation of serratenediol acetate, typically using acetic anhydride in the presence of pyridine.

Serratenediol exhibits notable biological activities, particularly its ability to induce apoptosis in HL-60 cell lines. The underlying molecular mechanism involves the modulation of the Bax/Bcl-xL ratio, which triggers the release of cytochrome c from mitochondria, consequently activating caspases-9 and -3, as well as cleaved poly-ADP-ribose polymerase (PARP). This apoptotic pathway highlights its potential role in cancer therapeutics.

Serratenediol can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting serratenediol from natural sources like Lycopodium species. The extraction process typically includes:

- Extraction: Dried plant material is extracted using methanol to produce a crude extract.

- Saponification: This crude extract undergoes saponification to remove fatty acids and other impurities.

- Chromatographic Separation: The purified extract is then subjected to chromatographic techniques for isolation.

- Synthetic Routes: A simple enantioselective synthesis has been developed, which includes:

- Biotechnological Methods: Advances in microbial fermentation techniques are being explored to enhance yield and purity in industrial production settings.

Serratenediol has potential applications in various fields:

- Pharmaceuticals: Due to its apoptotic properties, it is being studied for use in cancer treatment.

- Natural Products Chemistry: It serves as a model compound for studying triterpenoid biosynthesis and structure-activity relationships in medicinal chemistry.

- Agriculture: Its biological activity may offer applications in pest control or as a natural pesticide .

Research into the interactions of serratenediol with biological systems reveals its capacity to affect cellular pathways associated with apoptosis. Studies indicate that it can modulate key proteins involved in cell survival and death, making it a candidate for further investigation in therapeutic contexts.

Serratenediol shares structural similarities with several other triterpenoids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Serratene | Tetracyclic structure with a double bond | Precursor to serratenediol |

| Tohogenol | Similar tetracyclic framework but lacks the seven-membered ring | Exhibits different biological properties |

| Betulin | Pentacyclic structure derived from birch bark | Known for anti-inflammatory effects |

| Lupeol | Pentacyclic structure found in various plants | Exhibits anti-cancer properties |

Serratenediol's unique tetracyclic framework with a seven-membered ring differentiates it from these compounds, contributing to its distinct biological activities and potential therapeutic uses .